molecular formula C12H8Cl2N2O B2718321 2,4-dichloro-N-(pyridin-3-yl)benzamide CAS No. 197800-84-3

2,4-dichloro-N-(pyridin-3-yl)benzamide

Cat. No. B2718321
CAS RN: 197800-84-3
M. Wt: 267.11
InChI Key: RQQYPUUCNNBJEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear formula for “2,4-dichloro-N-(pyridin-3-yl)benzamide” is C13H10Cl2N2O . The molecular weight is 281.143 .

Scientific Research Applications

Luminescent Materials and Sensory Applications

One significant application of pyridyl-substituted benzamides is in the development of materials with aggregation-enhanced emission (AEE) properties. Srivastava et al. (2017) synthesized compounds that are luminescent in both solution and solid states, forming nano-aggregates with enhanced emission in aqueous-DMF solution. These compounds exhibit mechanochromic properties and show multi-stimuli response, which are promising for sensory applications and materials science (Srivastava et al., 2017).

Analytical Chemistry

In analytical chemistry, pyridyl benzamides have been utilized as components in separation techniques. Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including pyridyl benzamides. This method demonstrates the utility of these compounds in enhancing the sensitivity and effectiveness of analytical procedures, promising for quality control in pharmaceutical analysis (Ye et al., 2012).

Medicinal Chemistry and Biochemistry

In medicinal chemistry, derivatives of pyridyl benzamides have been investigated for their potential biological activities. Adhami et al. (2014) synthesized novel cyclic systems based on thiadiazolopyridine benzamide derivatives and their copper(II) complexes, which demonstrated significant cytotoxicity against several human cancer cell lines, suggesting their potential as therapeutic agents (Adhami et al., 2014).

Organic Synthesis and Catalysis

Pyridyl benzamides have also been explored in organic synthesis and catalysis. Zhao et al. (2017) reported the use of 2-(pyridin-2-yl)aniline as a directing group for the C-H bond amination mediated by cupric acetate, highlighting the role of pyridyl benzamides in facilitating efficient synthesis of complex organic molecules (Zhao et al., 2017).

Materials Chemistry

Additionally, Yamaji et al. (2017) prepared benzamides with pyridine and other heterocyclic rings, converting them into difluoroboronated complexes. These complexes exhibited blue fluorescence and demonstrated potential for applications in biological and organic materials, further emphasizing the versatility of pyridyl benzamides in materials science (Yamaji et al., 2017).

properties

IUPAC Name

2,4-dichloro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQYPUUCNNBJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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